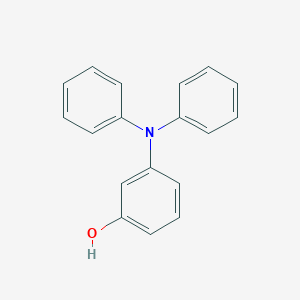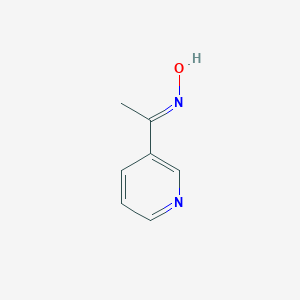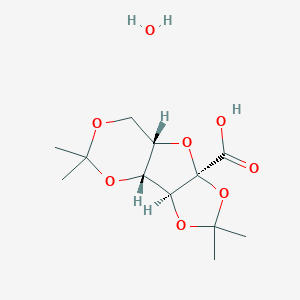
Phenylketophosphamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylketophosphamide (PKPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PKPA is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. The chemical structure of PKPA includes a phosphamide group, which makes it unique and distinct from other phenylalanine derivatives.
科学研究应用
Phenylketophosphamide has various potential scientific research applications due to its unique chemical structure. One of the most significant applications of Phenylketophosphamide is its use as a ligand in metal coordination chemistry. Phenylketophosphamide can form stable complexes with various metal ions such as copper, zinc, and nickel, making it an ideal ligand for metal coordination studies. Phenylketophosphamide can also be used as a building block in the synthesis of various organic compounds.
作用机制
The mechanism of action of Phenylketophosphamide is not well understood, but it is believed to involve the formation of stable complexes with metal ions. Phenylketophosphamide can act as a chelating agent, binding to metal ions and preventing them from reacting with other molecules. This property of Phenylketophosphamide makes it useful in various scientific research applications, such as metal coordination chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of Phenylketophosphamide are not well studied, but it is believed to have minimal toxicity and side effects. Phenylketophosphamide is not metabolized by the human body, making it a potential candidate for drug development.
实验室实验的优点和局限性
One of the advantages of using Phenylketophosphamide in lab experiments is its stability and ease of synthesis. Phenylketophosphamide can be synthesized in a laboratory setting using simple techniques, making it easily accessible to researchers. However, one of the limitations of using Phenylketophosphamide is its limited solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are various future directions for research on Phenylketophosphamide. One of the potential areas of research is its use as a ligand in metal coordination chemistry. Phenylketophosphamide can form stable complexes with various metal ions, making it an ideal candidate for metal coordination studies. Another potential area of research is the development of Phenylketophosphamide-based drugs. Phenylketophosphamide has minimal toxicity and side effects, making it a potential candidate for drug development. Further research is needed to understand the mechanism of action of Phenylketophosphamide and its potential applications in various fields.
Conclusion
In conclusion, Phenylketophosphamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of Phenylketophosphamide is relatively simple, and it can be used as a ligand in metal coordination chemistry and a building block for the synthesis of various organic compounds. Phenylketophosphamide has minimal toxicity and side effects, making it a potential candidate for drug development. Further research is needed to understand the mechanism of action of Phenylketophosphamide and its potential applications in various fields.
合成方法
The synthesis of Phenylketophosphamide involves the reaction of phenylalanine with phosphorus oxychloride and ammonia. The reaction results in the formation of Phenylketophosphamide, which is then purified using various techniques such as recrystallization and chromatography. The synthesis method of Phenylketophosphamide is relatively simple and can be performed in a laboratory setting.
属性
CAS 编号 |
100993-68-8 |
|---|---|
产品名称 |
Phenylketophosphamide |
分子式 |
C13H19Cl2N2O3P |
分子量 |
353.18 g/mol |
IUPAC 名称 |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19Cl2N2O3P/c14-7-9-17(10-8-15)21(16,19)20-11-6-13(18)12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,19) |
InChI 键 |
ZSQIOJOQXJELQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CCOP(=O)(N)N(CCCl)CCCl |
同义词 |
phenylketophosphamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)



![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)


